N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide

Description

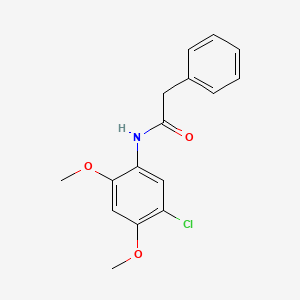

N-(5-Chloro-2,4-dimethoxyphenyl)-2-phenylacetamide is a synthetic acetamide derivative characterized by a 5-chloro-2,4-dimethoxyphenyl group attached to the nitrogen atom of a phenylacetamide backbone. Its molecular structure combines chloro and methoxy substituents on the aromatic ring, which influence its electronic properties and steric profile.

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-20-14-10-15(21-2)13(9-12(14)17)18-16(19)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHWGIOLSYSUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423733-72-6 | |

| Record name | N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-PHENYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures may exhibit activity against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .

Studies have shown that derivatives of this compound can stimulate nitric oxide synthesis , which is crucial in various physiological processes. This suggests potential applications in cardiovascular health and other areas where nitric oxide plays a significant role . Additionally, the compound's structural features may allow it to modulate signaling pathways related to cell growth and apoptosis .

Neuropharmacology

Preliminary studies suggest that this compound may possess antidepressant properties. In vivo evaluations have demonstrated that certain derivatives can significantly reduce immobility in animal models, indicating potential efficacy in treating depression . The compound's mechanism may involve inhibition of monoamine oxidase (MAO), which is linked to neurotransmitter regulation .

Specialty Chemicals

In the chemical industry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows for modifications that can lead to the development of new materials with desirable properties .

Material Science

The compound's stability and reactivity make it suitable for applications in material science, particularly in creating specialty polymers or coatings that require specific chemical functionalities. Its methoxy groups can facilitate interactions with other materials, enhancing performance characteristics .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Anticancer Activity : A study evaluated a series of phenylacetamides for cytotoxicity against breast cancer cells, revealing that modifications similar to those found in this compound enhanced activity .

- Neuropharmacological Effects : Research on related compounds demonstrated significant antidepressant effects in animal models through behavioral tests such as the forced swim test (FST) .

- Nitric Oxide Modulation : Investigations into the role of nitric oxide synthase modulation by phenylacetamides indicated promising results for cardiovascular applications .

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Backbone Diversity: Unlike phenoxyacetamides (e.g., ), the target compound lacks ether linkages, which may reduce flexibility and hydrogen-bonding capacity.

Pharmacological and Functional Comparisons

Receptor Modulation vs. Herbicidal Activity

- PNU-120596 (), a urea derivative with a 5-chloro-2,4-dimethoxyphenyl group, acts as a positive allosteric modulator of α7-nicotinic receptors. While structurally distinct (urea vs.

- Alachlor and pretilachlor () are chloroacetamides with herbicidal properties, likely due to their inhibition of fatty acid elongation in plants. The target compound’s chloro and methoxy substituents may confer similar bioactivity, but this remains speculative without experimental data.

Crystallographic and Physicochemical Properties

- Crystal Packing : The dichlorophenyl-pyrazolyl acetamide () exhibits hydrogen-bonded dimers (N–H⋯O) and variable dihedral angles (54.8°–77.5°) between aromatic rings. The target compound’s methoxy groups may enhance solubility compared to dichloro analogs but reduce intermolecular interactions due to steric bulk .

- Melting Points : Derivatives like the dichlorophenyl-pyrazolyl acetamide melt at 473–475 K , whereas alachlor (a liquid herbicide) has lower thermal stability. The target compound’s melting point is undocumented but likely influenced by its rigid aryl groups.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a phenylacetamide backbone with specific substitutions that are crucial for its biological activity. The presence of the chloro and methoxy groups is believed to enhance its interaction with biological targets.

1. Antimicrobial Activity

In several studies, this compound has been evaluated for its antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity against various pathogens, with MIC values indicating effective inhibition at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.8 |

2. Anticancer Activity

Research has also highlighted the anticancer potential of this compound, particularly in inhibiting cell proliferation in various cancer cell lines.

- Cell Viability Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer), showing promising results.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A-549 | 12.3 |

The structure-activity relationship (SAR) studies indicated that modifications in the substituents significantly affect the potency of the compound against cancer cells.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, potentially inhibiting key enzymes or signaling pathways associated with microbial resistance and cancer cell proliferation.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit enzymes involved in critical metabolic pathways:

- α-Glucosidase Inhibition : The compound showed competitive inhibition against α-glucosidase with an IC50 value of approximately 37 µM, indicating its potential as a therapeutic agent for managing diabetes by delaying carbohydrate absorption .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in the ACS Omega journal highlighted that derivatives of phenylacetamides exhibited strong antimicrobial effects, suggesting a similar profile for this compound .

- Anticancer Efficacy : Research conducted on various derivatives indicated that modifications to the phenyl ring could enhance anticancer activity; thus, this compound may serve as a lead compound for further development in cancer therapeutics .

- Synergistic Effects : In combination studies with existing antibiotics like Ciprofloxacin, this compound showed synergistic effects that could lead to lower effective doses and reduced side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.